methyl 4-(benzyloxy)-7-bromo-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a methyl ester group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom is introduced at the 7-position through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Esterification: The methyl ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(Benzyloxy)-1-methylindole-2-carboxylate: Lacks the bromine atom at the 7-position.
Methyl 4-(Benzyloxy)-7-chloro-1-methylindole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-(Methoxy)-7-bromo-1-methylindole-2-carboxylate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 4-(Benzyloxy)-7-bromo-1-methylindole-2-carboxylate is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
methyl 7-bromo-1-methyl-4-phenylmethoxyindole-2-carboxylate |
InChI |
InChI=1S/C18H16BrNO3/c1-20-15(18(21)22-2)10-13-16(9-8-14(19)17(13)20)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
UVEWUUABINTEQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)Br)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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